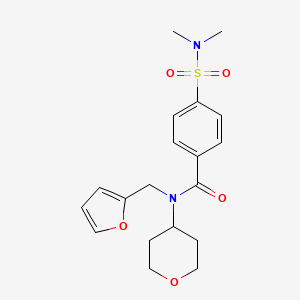

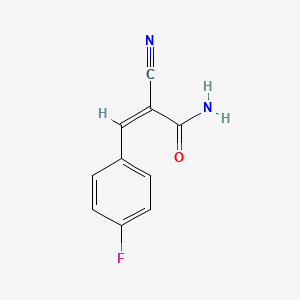

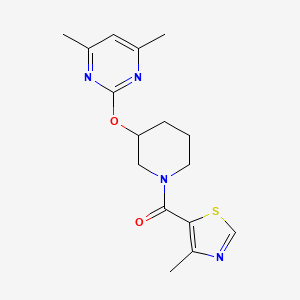

1H-Pyrazole-4-carboxamide,N,N,1-trimethyl-

カタログ番号:

B2361781

CAS番号:

1335300-07-6

分子量:

153.185

InChIキー:

WZJDOHHMFWJGQW-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

“1H-Pyrazole-4-carboxamide,N,N,1-trimethyl-” is a chemical compound that belongs to the class of pyrazole carboxamides . Pyrazole carboxamides are known for their potential fungicidal properties . They have been used in agro-chemistry and have been the basis for several commercial products .

Synthesis Analysis

The synthesis of pyrazole-4-carboxamides involves a rational design process . The structures of the synthesized compounds are characterized by 1H NMR, 13C NMR, and HRMS . In one study, a series of novel pyrazole-4-carboxamides were synthesized, and four compounds exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL .Molecular Structure Analysis

The structure of pyrazole-4-carboxamides is discussed based on crystallographic results and solid-state NMR . The structure includes an amide bond, a five- or six-membered ring system attached to the carbonyl of the amide bond, and an amino group on the side of the amide bond .Chemical Reactions Analysis

Pyrazole-4-carboxamides exhibit antifungal activities. Some of the synthesized pyrazole-4-carboxamides displayed more than 50% inhibition activities against Gibberella zeae at 100 µg/mL . The molecular docking results indicated that these compounds exhibited high affinity with SDH protein by H-bond and π – π stacking interactions .作用機序

将来の方向性

特性

IUPAC Name |

N,N,1-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-9(2)7(11)6-4-8-10(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJDOHHMFWJGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Methyl-1H-pyrazole-4-carboxylic acid (1.0 g, 7.93 mmol) was combined with DMF (10.0 ml) to give a light yellow solution. Triethylamine (3.3 ml, 23.8 mmol) and 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate (2.8 g, 8.72 mmol) were added. The reaction mixture was set under argon and stirred for 1 h at RT. Then dimethylamine hydrochloride (679 mg, 8.33 mmol) was added. The reaction mixture was stirred over night. The solvent was evaporated and the residue was absorbed on silica gel and chromatographed (amine silica gel cartridge, CH2Cl2). The resulting brown oil was dried at the HV over night. Yield: 1.16 g (96%); brown oil; MS: m/z=154.1 [M+H]+.

Quantity

2.8 g

Type

reactant

Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2361702.png)

![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)

![(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2361708.png)

![1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2361712.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2361717.png)

![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2361719.png)